molecular formula C18H14ClNO3 B12577205 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide CAS No. 634902-75-3

5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide

Cat. No.: B12577205
CAS No.: 634902-75-3
M. Wt: 327.8 g/mol
InChI Key: XDGOLGHBCIAOOZ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, hydroxyl groups, and a naphthalenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-hydroxy-3-methylnaphthalen-1-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydroxybenzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide is unique due to the presence of the naphthalenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

634902-75-3

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide

InChI

InChI=1S/C18H14ClNO3/c1-10-8-15(12-4-2-3-5-13(12)17(10)22)20-18(23)14-9-11(19)6-7-16(14)21/h2-9,21-22H,1H3,(H,20,23)

InChI Key

XDGOLGHBCIAOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)O)O

Origin of Product

United States

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